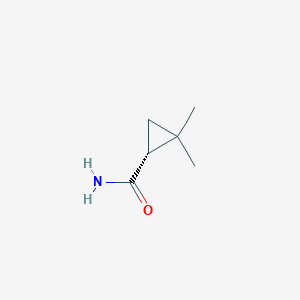
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
Vue d'ensemble
Description
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is used in the preparation of oximes of steroids having a keto group . It is also used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .
Synthesis Analysis
The compound has been used in the development of a liquid chromatographic method with ultraviolet detection for O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride O-oximes of common aldehydes and ketones . The synthetic reaction used to make the O-oxime standards for gas chromatographic and LC methods has also been studied .Molecular Structure Analysis
The molecular formula of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is C7H4F5NO . It has an average mass of 213.105 Da and a monoisotopic mass of 213.021301 Da .Chemical Reactions Analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride has been used for derivatization of metabolites with carbonyl groups followed by analysis via GC-MS . It has also been used in aldehyde derivatization followed by aldehydic hydrolysis using GC/MS .Physical And Chemical Properties Analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a solid substance . It has a melting point of 212-218 °C, 227 °C (subl.) (lit.) . It is soluble in water, with a solubility of 50 mg/mL, clear to slightly hazy, colorless .Applications De Recherche Scientifique
Determination of Aldehydes in Water
This compound is used as an agent for the determination of formaldehyde, acetaldehyde, n-heptanal, n-decanal, and glyoxal, aldehydes commonly found as byproducts in drinking and other water after a prior ozonation step .
Derivatization of Steroids
Florox Reagent is used in the preparation of oximes of steroids having a keto group . This allows for the detection and analysis of these steroids.
3. Determination of Thromboxane B2 and Prostaglandins It is used as a derivatization reagent in the determination of thromboxane B2 and prostaglandins . These are important compounds in the body that play a role in inflammation and other physiological processes.
Analysis of Amygdalin
Amygdalin, a naturally occurring compound found in the pits of many fruits and raw nuts, can be analyzed using Florox Reagent .
Detection of Carbonyl-Containing Compounds
Florox Reagent is a versatile reagent utilized for the detection of carbonyl-containing compounds by gas chromatography (GC), gas chromatography mass spectrometry (GC-MS), and other methods .
6. EC/LC Analysis of Keto-Steroids and Carbohydrates As a derivatization reagent, it is also used for EC/LC analysis of keto-steroids and carbohydrates .
7. Derivatization of Metabolites with Carbonyl Groups Florox Reagent has been used for derivatization of metabolites with carbonyl groups followed by analysis via GC-MS .
Aldehyde Derivatization
It has also been used in aldehyde derivatization followed by aldehydic hydrolysis using GC/MS .
Mécanisme D'action
Target of Action
The primary target of Florox Reagent are compounds containing carbonyl groups . These include a variety of aldehydes, ketones, and acids . The reagent is also used in the preparation of oximes of steroids bearing a keto group .
Mode of Action
Florox Reagent interacts with its targets by acting as a derivatization reagent . It reacts with carbonyl-containing compounds to form oximes, which are more stable and easier to analyze .
Biochemical Pathways
The primary biochemical pathway affected by Florox Reagent is the formation of oximes from carbonyl-containing compounds . This reaction is commonly used in the analysis of various biochemicals, including thromboxane B2, prostaglandins, and amygdalin .
Pharmacokinetics
Its primary use is in the preparation and analysis of samples in a laboratory setting .
Result of Action
The result of Florox Reagent’s action is the formation of oximes from carbonyl-containing compounds . These oximes are more stable and easier to analyze, making them useful in the detection and quantification of the original compounds .
Action Environment
The action of Florox Reagent can be influenced by environmental factors. For instance, it is soluble in water , which can affect its reactivity. Additionally, it should be stored in a cool, dry place to maintain its stability . Exposure to moist air or water may affect its performance .
Safety and Hazards
Orientations Futures
The compound has been used in the development of a liquid chromatographic method with ultraviolet detection . It has also been used in the determination of formaldehyde, acetaldehyde, n-heptanal, n-decanal, and glyoxal, aldehydes commonly found as byproducts in drinking and other water after a prior ozonation step . These applications suggest potential future directions in analytical chemistry and environmental science.
Propriétés
IUPAC Name |
O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMVKNXIMUCYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206708 | |
| Record name | Florox reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |
CAS RN |
57981-02-9 | |
| Record name | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57981-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Florox reagent | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057981029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57981-02-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Florox reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86A2EGW58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily used for in scientific research?
A1: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is widely employed as a derivatizing agent for carbonyl compounds, particularly aldehydes and ketones. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Why is derivatization necessary when analyzing carbonyl compounds like aldehydes and ketones?
A2: Many aldehydes and ketones are volatile and polar, making them difficult to analyze directly using gas chromatography. Derivatization with PFBHA converts them into more volatile and thermally stable oxime derivatives, suitable for gas chromatography analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What analytical techniques are commonly used to detect and quantify PFBHA derivatives of carbonyl compounds?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) are frequently used for the detection and quantification of PFBHA-derivatized carbonyl compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Can PFBHA be used in conjunction with solid-phase microextraction (SPME) for carbonyl analysis?
A4: Yes, PFBHA can be combined with SPME for on-fiber derivatization and subsequent analysis of carbonyl compounds, offering a sensitive and solvent-free approach. [, , , , , , , , , , , , , , , , , ]
Q5: What types of samples have been analyzed for carbonyl content using PFBHA derivatization?
A5: PFBHA derivatization has been used to analyze carbonyl compounds in diverse samples, including air, water, beverages, food, tobacco, biological samples, and environmental matrices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: How does PFBHA react with carbonyl compounds?
A6: PFBHA reacts with aldehydes and ketones through a condensation reaction to form stable oxime derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q7: Are there any limitations to the reaction of PFBHA with certain carbonyl compounds?
A7: Yes, steric hindrance can influence the reaction. Ketones with bulky substituents around the carbonyl group may exhibit lower reaction yields with PFBHA. [, , , , , , , , , , ]
Q8: What is the significance of the pentafluorobenzyl group in PFBHA?
A8: The pentafluorobenzyl group enhances the volatility and thermal stability of the formed oxime derivatives, making them suitable for GC analysis. It also increases the sensitivity of detection, particularly with ECD. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


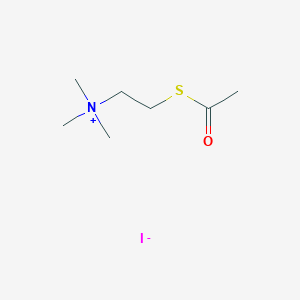

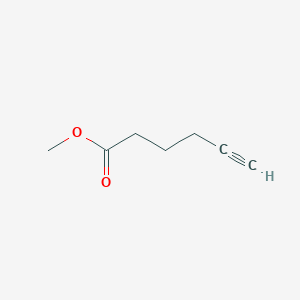

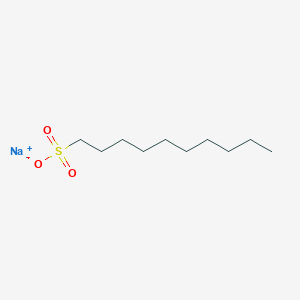

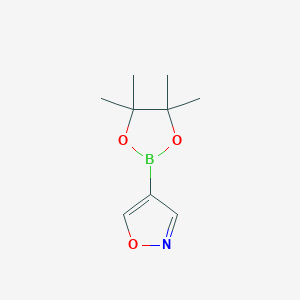
![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)



